molecular formula C14H14N2O B7508036 N-cyclopropyl-2-quinolin-8-ylacetamide

N-cyclopropyl-2-quinolin-8-ylacetamide

Cat. No.: B7508036
M. Wt: 226.27 g/mol
InChI Key: WKQGSEKLCKACJR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-quinolin-8-ylacetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom of the acetamide moiety and a quinolin-8-yl group at the α-carbon position.

Properties

IUPAC Name

N-cyclopropyl-2-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13(16-12-6-7-12)9-11-4-1-3-10-5-2-8-15-14(10)11/h1-5,8,12H,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQGSEKLCKACJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and hazard profiles between N-cyclopropyl-2-quinolin-8-ylacetamide and related compounds:

Compound Name Substituent on Acetamide Nitrogen CAS Number Molecular Features Hazards (GHS Classification)
This compound Cyclopropyl Not reported Small, strained ring; potential high reactivity Unknown (no data in evidence)
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide (monohydrate) Methyl, Phenyl Not reported Bulky substituents; oxygen linker to quinoline Not specified (structural focus)
N-cyclohexyl-2-(8-quinolinyloxy)acetamide Cyclohexyl 88350-29-2 Large, lipophilic substituent; ether linkage H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity compared to the cyclohexyl group (a six-membered saturated ring) in the analog from . Strain energy in cyclopropane (~27 kcal/mol) could influence binding interactions or metabolic stability .

Linker Modifications: The ether linkage (quinolin-8-yl-oxy) in and introduces polarity compared to the direct acetamide C–N bond in the target compound, affecting hydrogen-bonding capacity and bioavailability.

Crystallographic and Physicochemical Insights

  • The compound in was structurally characterized via X-ray crystallography, revealing intermolecular hydrogen bonds involving the amide carbonyl and water molecules in the monohydrate form . Such interactions may differ in the cyclopropyl analog due to substituent geometry.
  • Cyclohexyl-containing analogs () likely exhibit lower aqueous solubility compared to cyclopropyl derivatives due to increased hydrophobicity.

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